

Physicochemical properties of 2-(2-Methoxybenzoyl)pyridine

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Compound of Interest

Compound Name: 2-(2-Methoxybenzoyl)pyridine

Cat. No.: B1597383

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An In-depth Technical Guide to the Physicochemical Properties of **2-(2-Methoxybenzoyl)pyridine**

Introduction

2-(2-Methoxybenzoyl)pyridine is a pyridyl ketone derivative of significant interest in coordination chemistry, materials science, and as a versatile building block in synthetic organic chemistry. Its structure, featuring a pyridine ring linked to a methoxy-substituted benzoyl group, imparts a unique combination of electronic and steric properties. The presence of the pyridine nitrogen and the ketone's carbonyl oxygen creates a bidentate chelation site, making it an effective ligand for forming stable complexes with a variety of metal ions. Furthermore, the electron-donating methoxy group on the benzoyl ring modulates the electronic properties of the molecule, influencing its reactivity and potential applications.

This guide provides a comprehensive overview of the core physicochemical properties of **2-(2-Methoxybenzoyl)pyridine**. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for synthesis, characterization, and application development. The information presented herein is synthesized from established data and provides insights into the experimental methodologies used for its characterization.

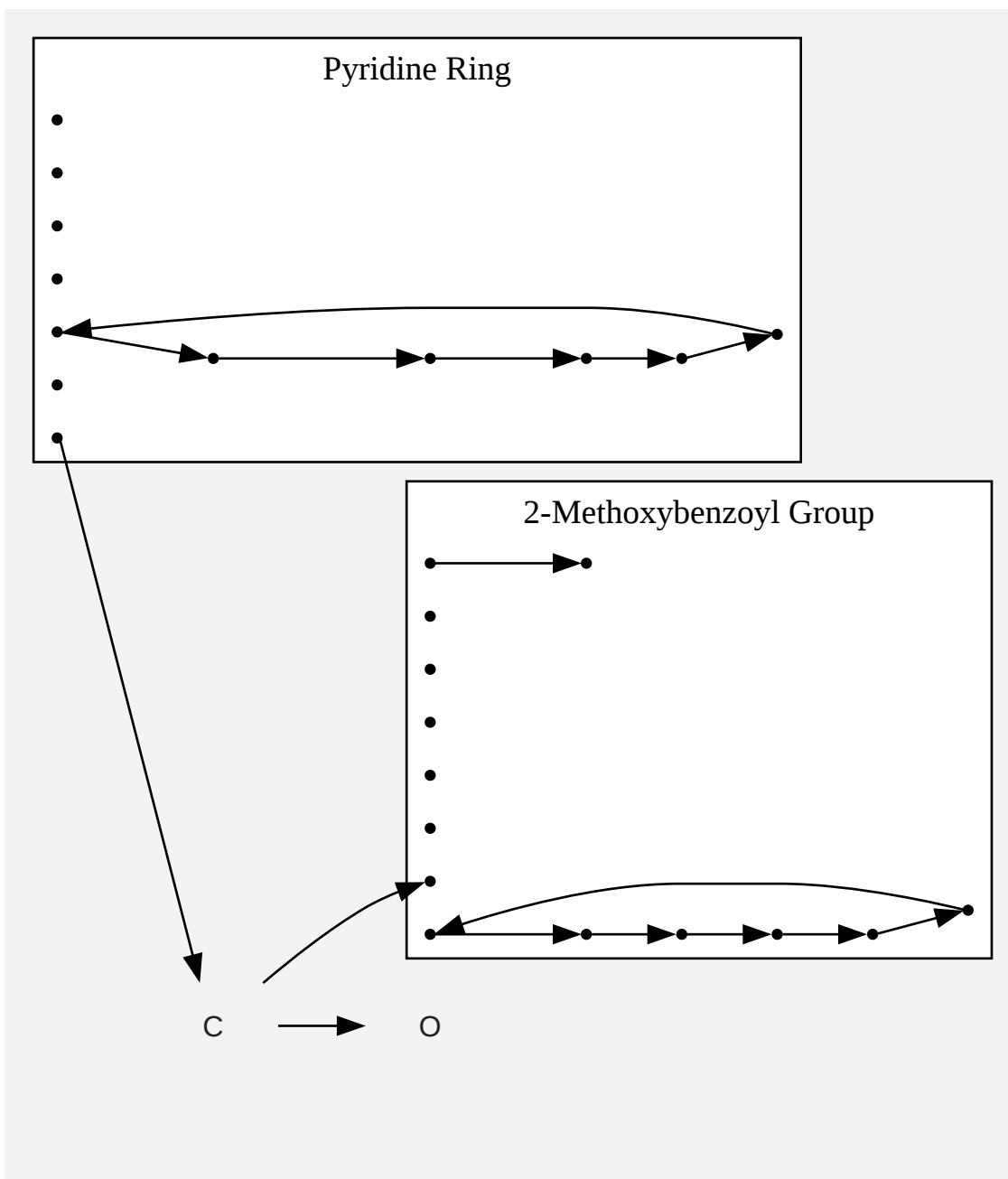
Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its unique identifiers and its molecular architecture.

1.1. Compound Identifiers A consistent set of identifiers is crucial for accurate documentation and database retrieval.

Identifier	Value	Source
CAS Number	22945-63-7	[1] [2] [3] [4]
Molecular Formula	C ₁₃ H ₁₁ NO ₂	[1] [2] [3] [4]
IUPAC Name	(2-methoxyphenyl)(pyridin-2-yl)methanone	[1] [3] [4]
Synonyms	2-(o-Methoxybenzoyl)-pyridin, 2-methoxyphenyl 2-pyridyl ketone	[5]
InChI Key	JKSBOLDIANUQNL- UHFFFAOYSA-N	[1] [4]

1.2. Molecular Structure The spatial arrangement of atoms and functional groups in **2-(2-Methoxybenzoyl)pyridine** dictates its chemical behavior. The structure consists of a pyridine ring and a methoxy-substituted benzene ring connected by a carbonyl bridge. This arrangement allows for rotational freedom around the single bonds, but the most stable conformation is influenced by steric and electronic interactions between the rings. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate ligand, coordinating to a single metal center.



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Caption: 2D structure of **2-(2-Methoxybenzoyl)pyridine**.

Core Physicochemical Properties

The physical and chemical properties of a compound are essential for predicting its behavior in various systems, from reaction vessels to biological environments.

Property	Value	Unit	Source
Molecular Weight	213.23	g/mol	
Exact Mass	213.07900	Da	
Boiling Point	392.8 (at 760 mmHg)	°C	
Density	1.154	g/cm ³	
Flash Point	191.3	°C	
Hydrogen Bond Acceptors	3		
Hydrogen Bond Donors	0		

2.1. Solubility and Partition Coefficient While specific experimental data for the solubility of **2-(2-Methoxybenzoyl)pyridine** is not readily available in the provided search results, its structure allows for qualitative predictions. The presence of polar groups (pyridine nitrogen, carbonyl oxygen, methoxy oxygen) suggests some solubility in polar organic solvents like acetone, ethyl acetate, and alcohols. Its largely aromatic and hydrocarbon structure indicates solubility in less polar solvents such as dichloromethane and toluene. Solubility in water is expected to be low.

The octanol/water partition coefficient (LogP) for the related compound 4-(2-methoxybenzoyl)pyridine is reported as 1.86, suggesting moderate lipophilicity. [6] It is reasonable to infer a similar value for the 2-substituted isomer. This parameter is critical in drug development for predicting membrane permeability and pharmacokinetic behavior.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of a synthesized compound. The following sections describe the expected spectral features of **2-(2-Methoxybenzoyl)pyridine** based on its functional groups and by analogy to similar structures like 2-benzoylpyridine and 2-methoxypyridine. [7][8][9][10]

3.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **2-(2-Methoxybenzoyl)pyridine**, high-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak $[M+H]^+$ corresponding to its exact mass

(213.07900 Da). [1]Electron Ionization (EI) would likely produce a prominent molecular ion at m/z 183, similar to 2-benzoylpyridine, with key fragments resulting from the cleavage of the bond between the carbonyl group and the pyridine ring (m/z 105, benzoyl cation) and the bond between the carbonyl and the phenyl ring (m/z 78, pyridine radical cation). [8][10] 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the methoxy-substituted benzene rings, typically in the range of 6.7-8.7 ppm. The four protons on the pyridine ring and the four protons on the benzene ring will appear as complex multiplets due to spin-spin coupling. A sharp singlet corresponding to the three protons of the methoxy ($-\text{OCH}_3$) group would be observed further upfield, likely around 3.9 ppm. [7]* ^{13}C NMR: The carbon NMR spectrum would display 13 distinct signals. The carbonyl carbon ($\text{C}=\text{O}$) is expected to be the most downfield signal, typically >190 ppm. The aromatic carbons would appear in the 110-165 ppm range. The methoxy carbon ($-\text{OCH}_3$) would be observed upfield, around 55-60 ppm. [7][11] 3.3. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(2-Methoxybenzoyl)pyridine** should exhibit characteristic absorption bands:
- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching vibrations. [12][13]* $\sim 1660\text{-}1680\text{ cm}^{-1}$: A strong absorption band corresponding to the $\text{C}=\text{O}$ (ketone) stretching vibration. The conjugation with two aromatic rings lowers the frequency compared to a simple alkyl ketone.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: Several bands due to $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations within the aromatic rings. [12]* $\sim 1250\text{ cm}^{-1}$: A strong band for the asymmetric C-O-C (ether) stretching of the methoxy group.
- $\sim 1020\text{ cm}^{-1}$: A band for the symmetric C-O-C stretching.

Experimental Protocol: Purity Determination by HPLC

To ensure the reliability of experimental data, the purity of the compound must be rigorously established. High-Performance Liquid Chromatography (HPLC) is a standard, self-validating method for this purpose.

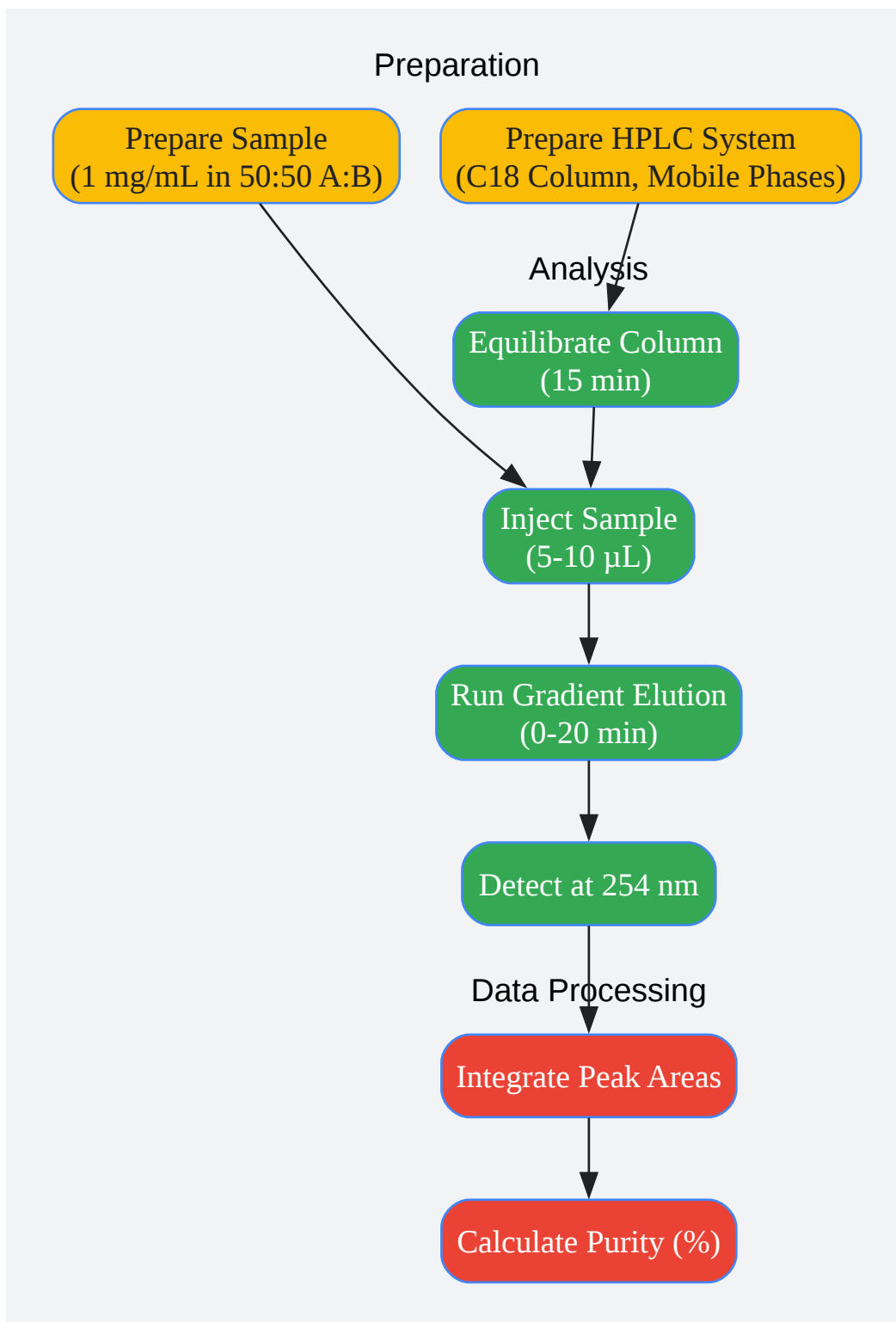
4.1. Principle and Causality Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. **2-(2-Methoxybenzoyl)pyridine**, being moderately nonpolar, will be retained on the column and can be eluted by increasing the organic solvent concentration in the mobile phase. The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

4.2. Step-by-Step Methodology

- System Preparation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic pyridine moiety.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector set to 254 nm, a wavelength where both aromatic rings are expected to absorb strongly.
- Sample Preparation:
 - Accurately weigh ~1 mg of **2-(2-Methoxybenzoyl)pyridine**.
 - Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Ensure complete dissolution.
- Analysis:
 - Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
 - Inject 5-10 μ L of the sample solution.
 - Run a linear gradient program, for example:

- 0-15 min: 5% to 95% B.
- 15-18 min: Hold at 95% B.
- 18-20 min: Return to 5% B and re-equilibrate.
- Data Interpretation:
 - The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of >95% is typically required for research applications.

4.3. Workflow Diagram



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